1-(ニトロメチル)シクロブタノール

概要

説明

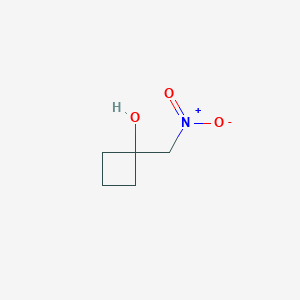

1-(Nitromethyl)cyclobutanol is an organic compound with the chemical formula C5H9NO3. It is a colorless liquid or solid with an odor similar to alcohol. This compound is known for its strong irritant properties and corrosive effects on the skin, eyes, and mucous membranes . It is primarily used as an important intermediate in organic synthesis, particularly in the production of various organic compounds such as drugs and dyes .

科学的研究の応用

1-(Nitromethyl)cyclobutanol has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

準備方法

1-(Nitromethyl)cyclobutanol is typically synthesized by reacting cyclobutane with methyl nitrate. The reaction process requires the use of an organic solvent and a catalyst to ensure the reaction progresses efficiently . The general reaction conditions involve maintaining a controlled temperature and pressure to optimize the yield of the desired product.

化学反応の分析

1-(Nitromethyl)cyclobutanol undergoes various chemical reactions, including:

Reduction: It can be reduced to 1-aminocyclobutanol, which is then used to synthesize other organic compounds.

Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

作用機序

The mechanism of action of 1-(Nitromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved.

類似化合物との比較

1-(Nitromethyl)cyclobutanol can be compared with other similar compounds such as:

1-(Nitromethyl)cyclopropanol: This compound has a similar structure but with a three-membered ring instead of a four-membered ring.

1-(Nitromethyl)cyclopentanol: This compound has a five-membered ring and exhibits different chemical properties due to the ring size.

1-(Nitromethyl)cyclohexanol: This compound has a six-membered ring and is used in different applications compared to 1-(Nitromethyl)cyclobutanol.

The uniqueness of 1-(Nitromethyl)cyclobutanol lies in its four-membered ring structure, which imparts specific chemical reactivity and properties that are distinct from its analogs with different ring sizes.

生物活性

1-(Nitromethyl)cyclobutanol, with the chemical formula C₅H₉NO₂ and CAS number 344329-87-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

1-(Nitromethyl)cyclobutanol is characterized by its nitromethyl group, which is known to influence the compound's reactivity and biological interactions. The presence of this functional group often enhances the compound's pharmacological properties, making it a candidate for various applications in medicinal chemistry.

The biological activity of 1-(Nitromethyl)cyclobutanol can be attributed to its ability to interact with various biological targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce cellular stress and apoptosis in target cells. This mechanism is significant in the context of antimicrobial activity, where nitro compounds often exhibit potent effects against bacteria and parasites by disrupting their cellular functions.

Biological Activity Overview

The following table summarizes the key biological activities associated with 1-(Nitromethyl)cyclobutanol:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Cytotoxicity | Induces cell death in cancer cell lines through ROS generation. |

| Antiparasitic | Shows promise in inhibiting growth of parasitic organisms. |

| Anti-inflammatory | May modulate inflammatory pathways, reducing cytokine production. |

Case Studies

Several studies have investigated the biological activity of nitro compounds similar to 1-(Nitromethyl)cyclobutanol:

- Antimicrobial Activity : A study highlighted that nitro compounds demonstrate significant efficacy against Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the nitro group inducing oxidative stress within microbial cells, leading to their death .

- Cytotoxicity in Cancer Cells : In laboratory settings, 1-(Nitromethyl)cyclobutanol was tested on various cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity, attributed to ROS-mediated apoptosis pathways .

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in macrophages, suggesting that 1-(Nitromethyl)cyclobutanol may also possess anti-inflammatory properties .

Research Findings

Recent studies have focused on synthesizing derivatives of nitro compounds to enhance their biological profiles. For instance:

- A study published in 2022 emphasized the importance of the nitro group in enhancing the polarity and electronic properties of these molecules, which facilitates better interaction with amino acids in proteins .

- Another investigation into the metabolic pathways of nitro compounds revealed that they can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or enhance biological activity .

特性

IUPAC Name |

1-(nitromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRDYBOWVGFYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530471 | |

| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-87-9 | |

| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。